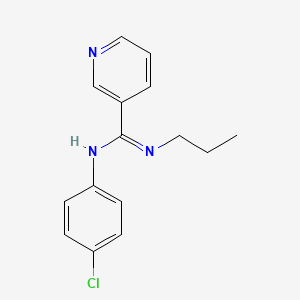
N-(4-chlorophenyl)-N'-propyl-3-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-propyl-3-pyridinecarboximidamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and neuronal excitability.
Aplicaciones Científicas De Investigación
Antiviral Activity
The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides involves a six-step process starting from 4-chlorobenzoic acid. Among the derivatives obtained, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity . This antiviral potential makes it relevant for further investigation in virology and antiviral drug development.
Antifungal Properties
Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been associated with antifungal activity . Exploring the efficacy of N-(4-chlorophenyl)-N’-propyl-3-pyridinecarboximidamide against fungal pathogens could be valuable for agricultural applications.
Herbicidal Potential
Certain sulfonamide derivatives have demonstrated herbicidal properties . Investigating whether 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides exhibit herbicidal effects could contribute to weed control strategies.
Antibacterial and Antibiofilm Activities
While not directly studied for this compound, related nicotinamide derivatives containing chlorophenyl groups have been investigated computationally and experimentally for antibacterial and antibiofilm properties . Considering the structural similarities, exploring its antibacterial effects may be worthwhile.
Anti-Allergic Activities
Although not specifically tested for N-(4-chlorophenyl)-N’-propyl-3-pyridinecarboximidamide, piperazine derivatives with similar phenyl groups have been designed and synthesized for in vivo anti-allergic activities . Investigating its potential in allergy management could be intriguing.
Anticonvulsant Properties
While not directly attributed to this compound, some 1,3,4-thiadiazoles have displayed anticonvulsant effects . Further research could explore its role in neurological disorders.
Mecanismo De Acción
Target of Action
N-(4-chlorophenyl)-N’-propyl-3-pyridinecarboximidamide is an aromatic compound They often bind with high affinity to multiple receptors, which can be useful in developing new therapeutic derivatives .
Mode of Action
It’s known that aromatic compounds can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with various biological targets and induce changes in cellular processes.
Biochemical Pathways
Aromatic compounds are known to influence a variety of biochemical pathways due to their ability to interact with multiple biological targets . The downstream effects of these interactions can vary widely depending on the specific targets and pathways involved.
Pharmacokinetics
Aromatic compounds are generally known for their low solubility and tendency to partition preferentially into the lipophilic phase, which can impact their bioavailability .
Result of Action
The interaction of aromatic compounds with biological targets can lead to a variety of effects, depending on the specific targets and pathways involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-chlorophenyl)-N’-propyl-3-pyridinecarboximidamide. For instance, the presence of other chemicals in the environment can impact the compound’s stability and activity . Additionally, the compound’s action can be influenced by factors such as temperature, pH, and the presence of certain ions .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N'-propylpyridine-3-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3/c1-2-9-18-15(12-4-3-10-17-11-12)19-14-7-5-13(16)6-8-14/h3-8,10-11H,2,9H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKIQBSQHBOZAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(C1=CN=CC=C1)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

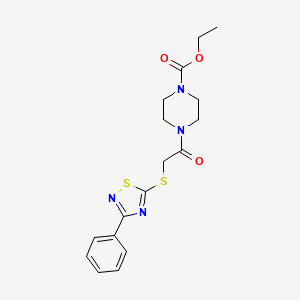
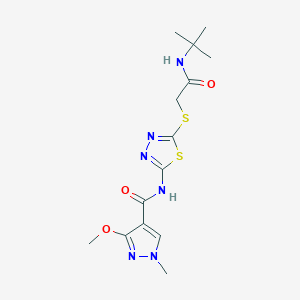

![N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B2392040.png)

![N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2392043.png)
![Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate](/img/structure/B2392045.png)
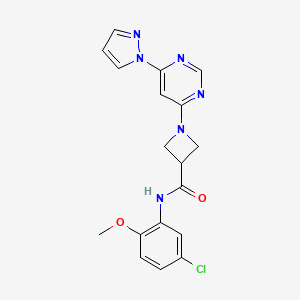
![(4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2392051.png)
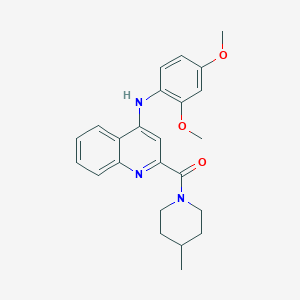

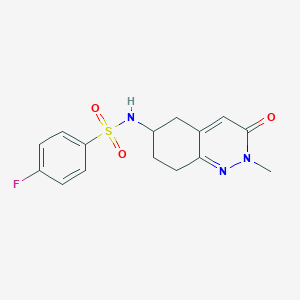
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2392056.png)
![N-(4-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2392059.png)